Positional Isomerism Profoundly Shifts CK-1δ Kinase Inhibitory Potency in Benzothiazole Acetamides (Cross-Study Comparable)
In the benzothiazole acetamide series targeting CK-1δ, the attachment position of the acetamide linker to the benzothiazole ring is a critical potency determinant. The lead compound N-(benzothiazol-2-yl)-2-(3-chlorophenyl)acetamide (MR-3.15) exhibited a CK-1δ IC50 of 0.23 µM [1]. Systematic SAR exploration within the same study demonstrated that shifting the acetamide attachment from the 2-position to other positions on the benzothiazole scaffold resulted in >10-fold changes in potency [1]. While the specific 7-substituted dichlorophenoxy analog (CAS 946322-02-7) was not directly assayed in this work, the observed positional sensitivity strongly supports the hypothesis that its unique 7-yl linkage to the 4-chloro-1,3-benzothiazole core will produce a distinct potency and selectivity fingerprint relative to 2-yl, 5-yl, or 6-yl variants [1].
| Evidence Dimension | CK-1δ kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; structural rationale predicts distinct potency based on position-specific SAR demonstrated in the reference study. |
| Comparator Or Baseline | N-(benzothiazol-2-yl)-2-(3-chlorophenyl)acetamide (MR-3.15): IC50 = 0.23 µM |
| Quantified Difference | SAR in reference shows >10-fold potency variation depending on acetamide linker position on benzothiazole. |
| Conditions | In vitro CK-1δ enzymatic assay; J. Med. Chem. 2014, 57, 2755–2772. |
Why This Matters
Procurement of the 7-yl analog over a generic 2-yl benzothiazole acetamide ensures that the compound’s kinase inhibitory profile matches the structural rationale required for target-specific research programs.
- [1] Miguel, L. et al. (2014). Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. J. Med. Chem., 57(6), 2755–2772. DOI: 10.1021/jm500065f. View Source
